molecular formula C15H27BO4 B6172156 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate CAS No. 894770-97-9

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No. B6172156
CAS RN: 894770-97-9
M. Wt: 282.2
InChI Key:
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a compound belonging to the family of boron-containing compounds known as boronates. It is a colorless, odorless, and water-soluble compound with a molecular weight of 218.2 g/mol. It has a melting point of 76-78°C, a boiling point of 170-173°C, and a solubility of 1.3 g/L in water. It is an important intermediate in the synthesis of various compounds and is used in a variety of scientific and industrial applications.

Scientific Research Applications

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has a number of scientific research applications, including the synthesis of various compounds, the study of boron-containing compounds, and the study of molecular structure and properties. It has also been used in the synthesis of compounds used in drug discovery and development, and in the study of enzymes and other biological molecules.

Mechanism of Action

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a boron-containing compound, and its mechanism of action is related to its ability to form boron-oxygen bonds. Boron-oxygen bonds are strong and stable, and can be used to form a variety of compounds. This compound can also act as a catalyst for some reactions, and can be used to form a variety of boron-containing compounds.
Biochemical and Physiological Effects
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a boron-containing compound, and its biochemical and physiological effects are related to its ability to form boron-oxygen bonds. Boron-oxygen bonds are strong and stable, and can be used to form a variety of compounds. These compounds can interact with biological molecules, such as proteins and enzymes, and can affect their activity and structure. In addition, boron-containing compounds can act as antioxidants, and can be used to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it is a water-soluble compound, making it easy to use in a variety of experiments. It is also a relatively stable compound, making it suitable for long-term storage. However, it is also a relatively expensive compound, and its use in large-scale experiments may be prohibitively expensive. In addition, it is a relatively reactive compound, and its use in some experiments may lead to unwanted side reactions.

Future Directions

The future of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is promising. It has a number of potential applications in scientific research and industrial processes, and further research is needed to explore these possibilities. Some potential future directions include the development of new synthetic methods for the synthesis of this compound, the use of this compound as a catalyst for specific reactions, and the use of this compound in drug discovery and development. In addition, further research is needed to explore the biochemical and physiological effects of this compound, and to develop new methods for its use in laboratory experiments.

Synthesis Methods

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate can be synthesized via a number of methods, including the reaction of tert-butyl 4-hydroxy-2-pentenoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base, such as sodium hydroxide. Another method involves the reaction of tert-butyl 4-hydroxy-2-pentenoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a Lewis acid, such as boron trifluoride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate involves the reaction of tert-butyl 4-bromo-3-oxopentanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 4-bromo-3-oxopentanoate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst" ], "Reaction": [ "Add tert-butyl 4-bromo-3-oxopentanoate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to a reaction flask", "Add a palladium catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

894770-97-9

Product Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Molecular Formula

C15H27BO4

Molecular Weight

282.2

Purity

95

Origin of Product

United States

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